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Introduction

Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid peptide that was discovered in
the process of characterizing the human gene for Vasoactive Intestinal Peptide (VIP). Initially
identified as a co-encoded peptide with VIP, subsequent research has revealed its own distinct
biological activities, most notably its potent interaction with the human calcitonin receptor. This
technical guide provides a comprehensive overview of the discovery, history, and key
experimental findings related to human PHM-27, with a focus on the methodologies and
gquantitative data relevant to researchers in the field.

Discovery and Initial Characterization

The discovery of human PHM-27 was a direct result of molecular cloning techniques aimed at
elucidating the precursor for VIP. In 1983, Itoh and colleagues successfully cloned the cDNA for
the human prepro-VIP from a neuroblastoma cell line.[1] Analysis of the nucleotide sequence
revealed that, in addition to VIP, the precursor protein contained a novel 27-amino acid peptide.
This peptide was named PHM-27 due to its N-terminal histidine and C-terminal methionine
residues.[1]

Structurally, PHM-27 shows significant homology to the porcine peptide PHI-27 (Peptide
Histidine Isoleucine), differing by only two amino acids, and also shares a close resemblance to
VIP, placing it within the secretin/glucagon superfamily of peptides.[1][2][3] Further genomic

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b15619957?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/6571696/
https://pubmed.ncbi.nlm.nih.gov/6571696/
https://pubmed.ncbi.nlm.nih.gov/6571696/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6743256/
https://en.wikipedia.org/wiki/Peptide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

studies by Bodner and colleagues in 1985 confirmed that the coding sequences for PHM-27
and VIP are located on two adjacent exons within the same gene on chromosome 6.[4][5]

Experimental Protocols: Gene Cloning and Sequencing

The initial cloning of the prepro-VIP gene, leading to the discovery of PHM-27, involved the
following key steps as described by Itoh et al. (1983) and Bodner et al. (1985):

1. RNA Extraction and cDNA Library Construction:
» Total RNA was extracted from a human neuroblastoma cell line known to produce VIP.
e Poly(A)+ mRNA was isolated using oligo(dT)-cellulose chromatography.

e Double-stranded cDNA was synthesized from the enriched mRNA using reverse
transcriptase and DNA polymerase |I.

o The cDNA was then inserted into a plasmid vector (e.g., pBR322) to construct a cONA
library.

2. Library Screening:

o The cDNA library was screened using synthetic oligodeoxynucleotide probes. These probes
were designed based on the known amino acid sequence of porcine VIP.

e The probes were radiolabeled (e.g., with 32P) to allow for detection of complementary cDNA
clones through hybridization.

3. Nucleotide Sequencing:

o Positive clones were isolated, and the nucleotide sequence of the inserted cDNA was
determined using the Maxam-Gilbert or Sanger sequencing method.

e The full amino acid sequence of the prepro-VIP protein, including the previously unknown
PHM-27 sequence, was deduced from the nucleotide sequence.
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Key Biological Activity: Agonism at the Calcitonin
Receptor

A pivotal moment in PHM-27 research occurred in 2004 when Ma and colleagues identified it
as a potent agonist of the human calcitonin receptor (hCTR).[6] This discovery was made
through a functional assay screening a library of nearly 200 peptides against several G-protein
coupled receptors (GPCRs). PHM-27 was found to selectively activate the hCTR with a
potency similar to that of human calcitonin.[6]

Quantitative Data: Receptor Activation

Potency

Ligand Receptor Assay Type Reference
< - A (ECsolK)
Human i
o Functional Assay
PHM-27 Calcitonin 11 nM [6]
(cAMP)
Receptor (hCTR)
Human _ o
Human o Functional Assay  Similar to PHM-
o Calcitonin [6]
Calcitonin (CAMP) 27

Receptor (hCTR)

Experimental Protocols: Receptor Activity Assays
1. Receptor Selection and Amplification Technology (R-SAT):

e This cell-based functional assay was utilized for the initial high-throughput screening.

e The principle of R-SAT involves the transient transfection of cells with a library of GPCRs.
Agonist activation of a specific receptor leads to a signaling cascade that results in a
measurable cellular response, such as cell proliferation. This allows for the identification of

receptor-ligand pairings.
2. Cyclic AMP (cAMP) Assays:

e To confirm the findings from the R-SAT screen, cCAMP assays were performed.
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o Cells stably or transiently expressing the hCTR were incubated with varying concentrations
of PHM-27.

e The intracellular accumulation of CAMP, a second messenger produced upon activation of
Gs-coupled receptors like the hCTR, was measured using methods such as
radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

3. Competition Binding Assays:

o To determine if PHM-27 binds to the same site as calcitonin, competition binding studies
were conducted.

 Membranes from cells expressing the hCTR were incubated with a radiolabeled calcitonin
analog (e.g., *2°I-salmon calcitonin).

 Increasing concentrations of unlabeled PHM-27, human calcitonin, or a known antagonist
were added to compete for binding with the radiolabeled ligand.

e The displacement of the radiolabeled ligand was measured to determine the binding affinity
of PHM-27.

Signaling Pathways

The primary signaling pathway activated by PHM-27, through its interaction with the calcitonin
receptor, is the adenylyl cyclase pathway. The calcitonin receptor is a classic Gs-coupled
GPCR.[7]

Workflow for PHM-27 Induced Signaling at the Calcitonin Receptor:
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PHM-27 activates the hCTR, leading to cAMP production.

Historical Perspective and Future Directions

The research on PHM-27 has progressed from its initial discovery as a co-encoded peptide
with VIP to its characterization as a potent agonist at the calcitonin receptor. While the initial
focus of the VIP/PHM-27 precursor was on the actions of VIP, the distinct pharmacology of

PHM-27 suggests it may have its own physiological roles.

Logical Relationship of PHM-27 Discovery and Characterization:
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Progression of PHM-27 research from discovery to future outlook.
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Future research is needed to fully understand the physiological significance of PHM-27. Given
its potent activity at the calcitonin receptor, it may play a role in calcium homeostasis, bone
metabolism, and other functions regulated by calcitonin. Its relationship with VIP and potential
interactions with other receptors also warrant further investigation. The unique pharmacological
profile of PHM-27 makes it a valuable tool for studying the calcitonin receptor and a potential
candidate for the development of novel therapeutics targeting this system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Human preprovasoactive intestinal polypeptide contains a novel PHI-27-like peptide,
PHM-27 - PubMed [pubmed.ncbi.nim.nih.gov]

o 2. Recent advances in vasoactive intestinal peptide physiology and pathophysiology: focus
on the gastrointestinal system - PMC [pmc.ncbi.nlm.nih.gov]

» 3. Peptide - Wikipedia [en.wikipedia.org]

e 4. Coding sequences for vasoactive intestinal peptide and PHM-27 peptide are located on
two adjacent exons in the human genome - PMC [pmc.ncbi.nim.nih.gov]

» 5. Coding sequences for vasoactive intestinal peptide and PHM-27 peptide are located on
two adjacent exons in the human genome - PubMed [pubmed.ncbi.nim.nih.gov]

o 6. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent
agonist of the human calcitonin receptor [pubmed.ncbi.nim.nih.gov]

e 7. Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25 -
PMC [pmc.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [The Discovery and History of Human PHM-27: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15619957#phm-27-human-discovery-and-history]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b15619957?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/6571696/
https://pubmed.ncbi.nlm.nih.gov/6571696/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6743256/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6743256/
https://en.wikipedia.org/wiki/Peptide
https://pmc.ncbi.nlm.nih.gov/articles/PMC397822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC397822/
https://pubmed.ncbi.nlm.nih.gov/2987932/
https://pubmed.ncbi.nlm.nih.gov/2987932/
https://pubmed.ncbi.nlm.nih.gov/15013843/
https://pubmed.ncbi.nlm.nih.gov/15013843/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5740251/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5740251/
https://www.benchchem.com/product/b15619957#phm-27-human-discovery-and-history
https://www.benchchem.com/product/b15619957#phm-27-human-discovery-and-history
https://www.benchchem.com/product/b15619957#phm-27-human-discovery-and-history
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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